molecular formula C7H6FN3O B1472619 (4-azido-2-fluorophenyl)methanol CAS No. 903562-90-3

(4-azido-2-fluorophenyl)methanol

Cat. No.: B1472619
CAS No.: 903562-90-3
M. Wt: 167.14 g/mol
InChI Key: KPMSQZOFSBOCHG-UHFFFAOYSA-N
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Description

(4-azido-2-fluorophenyl)methanol is an organic compound characterized by the presence of a fluorine atom, an azide group, and a hydroxyl group attached to a benzene ring

Preparation Methods

The synthesis of (4-azido-2-fluorophenyl)methanol typically involves multiple steps. One common method starts with the fluorination of a benzyl alcohol derivative, followed by the introduction of the azide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and safety.

Chemical Reactions Analysis

(4-azido-2-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid, depending on the reagents and conditions used.

    Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-azido-2-fluorophenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for imaging or therapeutic purposes.

    Medicine: Its derivatives may have potential as therapeutic agents, particularly in targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-azido-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and materials science. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable component in designing molecules with specific properties.

Comparison with Similar Compounds

(4-azido-2-fluorophenyl)methanol can be compared with other similar compounds such as:

    2-Fluorobenzyl alcohol: Lacks the azide group, making it less versatile in bioconjugation applications.

    4-Azidobenzyl alcohol: Lacks the fluorine atom, which may affect its reactivity and stability.

    2-Fluoro-4-nitrobenzyl alcohol: Contains a nitro group instead of an azide, leading to different chemical properties and applications. The uniqueness of this compound lies in the combination of the fluorine and azide groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

(4-azido-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O/c8-7-3-6(10-11-9)2-1-5(7)4-12/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMSQZOFSBOCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903562-90-3
Record name (4-azido-2-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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